molecular formula C30H22ClN3O3 B378957 2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE

2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE

Cat. No.: B378957
M. Wt: 508g/mol
InChI Key: JSMXQXBCTJSZNV-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a cyano group, and a furylmethyl group attached to a pyrrole ring

Preparation Methods

The synthesis of 2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Chlorophenoxy Group: This step typically involves a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate leaving group.

    Attachment of the Cyano Group: The cyano group can be introduced via a nucleophilic addition reaction using a cyanide source.

    Incorporation of the Furylmethyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the furylmethyl group to the pyrrole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE can be compared with other similar compounds, such as:

    2-(4-CHLOROPHENOXY)-N-(2-FURYLMETHYL)ACETAMIDE: This compound has a similar structure but lacks the cyano and diphenyl groups, resulting in different chemical properties and reactivity.

    2-(4-CHLOROPHENOXY)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE:

    2-(4-CHLOROPHENOXY)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE: This compound has a tetrahydrofuran ring instead of the furylmethyl group, affecting its chemical behavior and uses.

Properties

Molecular Formula

C30H22ClN3O3

Molecular Weight

508g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide

InChI

InChI=1S/C30H22ClN3O3/c31-23-13-15-24(16-14-23)37-20-27(35)33-30-26(18-32)28(21-8-3-1-4-9-21)29(22-10-5-2-6-11-22)34(30)19-25-12-7-17-36-25/h1-17H,19-20H2,(H,33,35)

InChI Key

JSMXQXBCTJSZNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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